Methyl 4-anilino-4-oxobutanoate
Description
Methyl 4-anilino-4-oxobutanoate is an organic compound characterized by a methyl ester group, an anilino (phenylamino) substituent, and a ketone (oxo) group on the butanoate backbone (Fig. 1). Its structure, $ \text{C}{11}\text{H}{13}\text{NO}_3 $, positions it as a versatile intermediate in organic synthesis, particularly for constructing amide-linked frameworks or serving as a precursor for bioactive molecules.
Properties
CAS No. |
5430-83-1 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-anilino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-7-10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
YYOHIHLNZZZABC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Halogen-Substituted Derivatives
- Methyl 4-(2-fluoroanilino)-4-oxobutanoate (): Incorporates a fluorine atom at the ortho position of the anilino ring ($ \text{C}{11}\text{H}{12}\text{FNO}_3 $, MW = 225.22 g/mol). This substitution may also influence metabolic stability in pharmaceutical contexts.
- 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (): Features an iodine atom at the para position and a methylene group ($ \text{C}{11}\text{H}{10}\text{INO}3 $, MW = 331.10 g/mol). The iodine increases molecular weight and polarizability, contributing to a higher density ($ Dx = 1.921 \, \text{Mg/m}^3 $) and a melting point of 445–447 K. Its crystal structure reveals hydrogen bonding via carboxylic acid groups, absent in the methyl ester analog .
Ester and Carbonyl Derivatives
- 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid (): Substitutes the methyl ester with an ethoxycarbonyl group ($ \text{C}{13}\text{H}{15}\text{NO}_6 $, MW = 281.27 g/mol).
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (): Introduces a conjugated double bond ($ \text{C}{11}\text{H}{11}\text{NO}_3 $), altering UV-Vis absorption profiles and reactivity toward cyclization or Diels-Alder reactions.
Sulfonamide and Heterocyclic Derivatives
- Methyl 4-[4-(1-azepanylsulfonyl)anilino]-4-oxobutanoate (): Contains a sulfonyl-azepane moiety ($ \text{C}{17}\text{H}{24}\text{N}2\text{O}5\text{S} $, MW = 368.45 g/mol).
- Methyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate (): Integrates an isoxazole ring ($ \text{C}{16}\text{H}{18}\text{N}3\text{O}6\text{S} $), which may confer antimicrobial activity due to the heterocycle’s electronic properties .
Physicochemical Properties
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